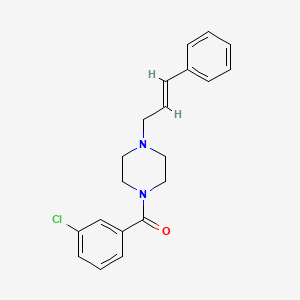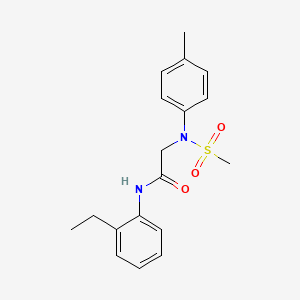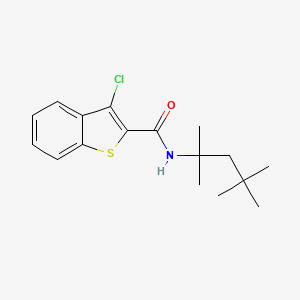![molecular formula C16H25N3O3S B5871891 N-[4-({[3-(1-piperidinyl)propyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5871891.png)
N-[4-({[3-(1-piperidinyl)propyl]amino}sulfonyl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-({[3-(1-piperidinyl)propyl]amino}sulfonyl)phenyl]acetamide, commonly known as PSB-603, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of sulfonamide derivatives and has been found to exhibit a range of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
PSB-603 has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. PSB-603 has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of pro-inflammatory prostaglandins. This inhibition leads to a reduction in inflammation and pain. PSB-603 has also been found to inhibit the growth of cancer cells by inducing apoptosis (programmed cell death) and inhibiting angiogenesis (the formation of new blood vessels). Additionally, PSB-603 has been shown to inhibit the replication of the hepatitis C virus, making it a potential therapeutic agent for the treatment of hepatitis C.
Wirkmechanismus
PSB-603 acts by inhibiting the activity of COX-2, which is responsible for the production of pro-inflammatory prostaglandins. PSB-603 binds to the active site of COX-2 and prevents it from catalyzing the conversion of arachidonic acid to prostaglandins. This inhibition leads to a reduction in inflammation and pain. PSB-603 has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. The exact mechanism by which PSB-603 inhibits the replication of the hepatitis C virus is not fully understood.
Biochemical and Physiological Effects:
PSB-603 has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain, inhibit the growth of cancer cells, and inhibit the replication of the hepatitis C virus. PSB-603 has also been found to have antioxidant properties and to protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using PSB-603 in lab experiments is that it has been extensively studied and its mechanism of action is well understood. Additionally, PSB-603 has been found to exhibit a range of biochemical and physiological effects, making it a versatile compound for use in various experiments. One limitation of using PSB-603 in lab experiments is that it may exhibit off-target effects, which could complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for research on PSB-603. One area of interest is the development of PSB-603 analogs with improved pharmacological properties. Another area of interest is the investigation of the potential therapeutic applications of PSB-603 in other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism by which PSB-603 inhibits the replication of the hepatitis C virus.
Synthesemethoden
The synthesis of PSB-603 involves a multistep process that begins with the reaction of 4-aminobenzenesulfonamide with 4-bromophenylacetic acid to form N-[4-(4-bromophenyl)phenyl]sulfonamide. This intermediate is then reacted with 3-piperidinylpropylamine to form N-[4-({[3-(1-piperidinyl)propyl]amino}sulfonyl)phenyl]acetamide, which is the final product.
Eigenschaften
IUPAC Name |
N-[4-(3-piperidin-1-ylpropylsulfamoyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3S/c1-14(20)18-15-6-8-16(9-7-15)23(21,22)17-10-5-13-19-11-3-2-4-12-19/h6-9,17H,2-5,10-13H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHYGURHWYOHDMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCCN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(benzylamino)-6-methyl-5-phenyl-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B5871818.png)
![4-methyl-3-phenyl-5-{[3-(trifluoromethyl)benzyl]thio}-4H-1,2,4-triazole](/img/structure/B5871824.png)

![1-[2-(2-chloro-6-methylphenoxy)ethyl]-1H-imidazole](/img/structure/B5871856.png)
![4-methoxy-N'-{[(2,3,5-trimethylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5871867.png)
![5-[(2-chlorophenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5871868.png)

![6-methyl-2,3,8,9,10,11-hexahydro[1]benzofuro[3,2-g]cyclopenta[c]chromen-4(1H)-one](/img/structure/B5871881.png)
![8,9-dimethyl-7-[3-(4-morpholinyl)propyl]-2-(2-thienyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5871882.png)

![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide](/img/structure/B5871901.png)

![1-[2-(2-chloro-6-methylphenoxy)ethyl]piperidine](/img/structure/B5871908.png)
